Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate

Description

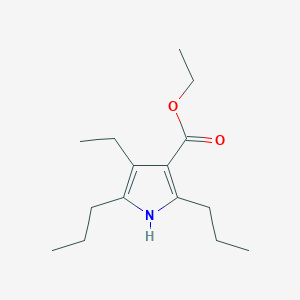

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by an ethyl ester group at position 3, an ethyl substituent at position 4, and propyl groups at positions 2 and 3. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, reactivity, and ability to participate in hydrogen bonding and π-stacking interactions.

Properties

CAS No. |

647836-67-7 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C15H25NO2/c1-5-9-12-11(7-3)14(15(17)18-8-4)13(16-12)10-6-2/h16H,5-10H2,1-4H3 |

InChI Key |

VDOZIJKTEYCAGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(N1)CCC)C(=O)OCC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxaldehyde with ethyl alcohol in the presence of an acid catalyst to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Pyrrole oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural Analog: Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 423768-51-8)

This compound (referred to here as Compound A ) shares the pyrrole-3-carboxylate core but differs significantly in substituents:

- Position 1 : Cyclopropyl group (vs. hydrogen in the target compound).

- Position 4 : Acetyl group (vs. ethyl group).

- Positions 2 and 5 : Methyl groups (vs. propyl groups).

Key Differences in Properties and Reactivity:

Lipophilicity and Solubility: The target compound’s propyl groups enhance lipophilicity compared to Compound A’s methyl and acetyl substituents. This increases its solubility in nonpolar solvents but reduces aqueous solubility. Compound A’s acetyl group introduces polarity, enabling hydrogen bonding as an acceptor (C=O), which may improve crystallinity and melting point .

Thermal Stability and Melting Behavior :

- The rigid cyclopropyl group in Compound A likely increases melting point compared to the flexible propyl chains in the target compound. Hydrogen bonding involving the acetyl group further stabilizes the crystal lattice .

- The target compound’s alkyl chains may lower melting points due to reduced intermolecular forces.

Synthetic Accessibility :

- Introducing cyclopropyl and acetyl groups (Compound A) requires specialized reagents (e.g., cyclopropanation agents, acetylating agents), whereas propyl and ethyl groups in the target compound can be appended via standard alkylation protocols.

- Steric hindrance from the cyclopropyl group in Compound A may complicate synthetic modifications at position 1.

Reactivity :

- The acetyl group in Compound A offers a reactive ketone site for further derivatization (e.g., condensation reactions), whereas the target compound’s ethyl and propyl groups are less reactive, favoring stability in harsh conditions.

Tabulated Comparison:

Broader Context of Pyrrole Derivatives

Pyrrole analogs with varying substituents exhibit diverse functionalities:

- Electron-Withdrawing Groups (e.g., acetyl, nitro) : Enhance reactivity toward electrophilic substitution and participation in charge-transfer complexes.

- Alkyl Chains (e.g., propyl, ethyl) : Improve membrane permeability in bioactive molecules but reduce crystallinity.

- Heterocyclic Substituents (e.g., cyclopropyl) : Introduce steric and electronic effects that influence conformational stability .

Biological Activity

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their significant biological activities, including antimicrobial, anticancer, and antiviral effects. The structural diversity of pyrroles allows for various modifications that can enhance their pharmacological properties. This compound is one such derivative that has shown promise in several studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. This compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 |

| Escherichia coli | 3.12 - 12.5 |

These results suggest that the compound exhibits potent antimicrobial properties, particularly against resistant strains of bacteria .

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer activities. This compound has shown cytotoxic effects on various cancer cell lines. In vitro studies demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : Ranging from 10 µM to 25 µM across different cell lines.

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Some studies suggest that pyrrole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of this compound:

- Study on Antimicrobial Activity : A study reported that this compound showed a higher antibacterial effect compared to standard antibiotics like vancomycin against MRSA .

- Anticancer Study : Another research highlighted its efficacy in reducing tumor growth in vivo models when administered at specific dosages over a defined period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.